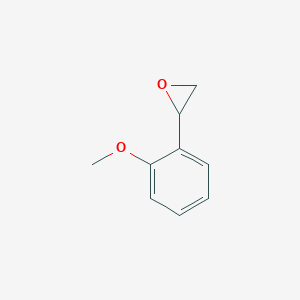

2-(2-甲氧基苯基)环氧乙烷

概述

描述

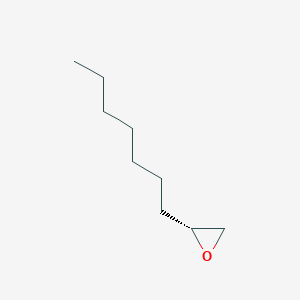

2-(2-Methoxyphenyl)oxirane, also known as methylphenyloxirane or l-methyl-2-phenyloxirane, is a cyclic organic molecule containing an epoxide ring . It is a key starting material for manufacturing the API drug Ranolazine .

Synthesis Analysis

The synthesis of 2-(2-Methoxyphenyl)oxirane and its derivatives has been reported in several studies . For instance, one study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study reported a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes .Molecular Structure Analysis

The molecular formula of 2-(2-Methoxyphenyl)oxirane is C9H10O2 . The InChI code is 1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 . The canonical SMILES is COC1=CC=CC=C1C2CO2 .Chemical Reactions Analysis

The chemical reactions involving 2-(2-Methoxyphenyl)oxirane are not well-documented in the literature . More research is needed to fully understand its reactivity and potential applications in synthetic chemistry.Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Methoxyphenyl)oxirane is 150.17 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 21.8 Ų . The compound is a liquid at room temperature .科学研究应用

聚合物化学

Merlani 等人(2015 年)合成了 2-甲氧基羰基-3-(3,4-二甲氧基苯基)环氧乙烷,并使用阳离子引发剂对其进行聚合。此过程提供了一种具有刚性、拉伸构象的聚合物,其分子内电荷转移 (ICT) 相互作用非常重要,使其成为各种聚合物基应用的潜在候选者 (Merlani 等人,2015)。

水溶液中的动力学研究

Mohan 等人(2006 年)的工作测量了 2-(4-甲氧基苯基)环氧乙烷在水溶液中的反应速率,提供了对动力学氘同位素效应的见解。这些发现对于了解此类化合物在水性环境中的化学行为和反应性至关重要 (Mohan 等人,2006)。

抗菌应用

Merlani 等人(2022 年)报道了使用 2-甲氧基羰基-3-(3,4-二苄氧基苯基)环氧乙烷酶促合成药用生物聚合物的低聚物类似物。合成的聚合物表现出有希望的抗菌活性,突出了潜在的药学应用 (Merlani 等人,2022)。

生物活性

Dotsenko 等人(2016 年)探索了环氧乙烷-2,2-二羧酰胺,包括 3-(4-甲氧基苯基)环氧乙烷-2,2-二羧酰胺。他们发现该化合物在植物生长调节和作为 2,4-D 解毒剂方面具有中等活性,表明了潜在的农业应用 (Dotsenko 等人,2016)。

抗氧化剂和抗脂肪酶剂

Santos 等人(2018 年)研究了 2-[(4-甲氧基苯基)甲基]环氧乙烷的生物学特性,重点关注其抗氧化和抗脂肪酶作用。这项研究强调了该化合物在治疗与氧化损伤和脂质代谢相关的疾病方面的潜力 (Santos 等人,2018)。

安全和危害

作用机制

Target of Action

Oxiranes, also known as epoxides, are known to react with a variety of biological targets due to their three-membered cyclic ether structure .

Mode of Action

Oxiranes, such as 2-(2-Methoxyphenyl)oxirane, are highly reactive due to the strain in their three-membered ring. They can undergo ring-opening reactions initiated by nucleophiles, such as amines or carboxylic acids . In the presence of a tertiary amine, the ring-opening reaction of oxirane by carboxylic acid can occur through a series of parallel consecutive stages .

Biochemical Pathways

The ring-opening reactions of oxiranes are commonly used in the synthesis of various functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .

Pharmacokinetics

2-(2-Methoxyphenyl)oxirane has a molecular weight of 150.18 , which is within the range generally favorable for good bioavailability.

Result of Action

The reactivity of oxiranes and their ability to undergo ring-opening reactions can lead to various transformations at the molecular level, potentially affecting cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Methoxyphenyl)oxirane. For instance, the presence of a tertiary amine can catalyze the ring-opening reaction of oxirane .

生化分析

Biochemical Properties

Oxirane derivatives have been found to exhibit a wide range of biological activities

Cellular Effects

It is known that oxirane derivatives can have various effects on cells . For instance, some oxirane derivatives have been found to exhibit moderate activity as plant growth regulators .

Molecular Mechanism

It is known that oxiranes can act as nucleophiles in competition with oxygen, forming oximes in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under acidic, alkaline, and aqueous conditions .

Dosage Effects in Animal Models

It is known that the pharmacokinetics of tested substances can differ greatly between different species .

Metabolic Pathways

It is known that oxirane derivatives can be involved in various metabolic processes .

Subcellular Localization

It is known that small molecules can localize to various subcellular compartments depending on their physicochemical properties .

属性

IUPAC Name |

2-(2-methoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIRKHCPVDKYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463256 | |

| Record name | 2-(2-methoxyphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62717-78-6 | |

| Record name | 2-(2-methoxyphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

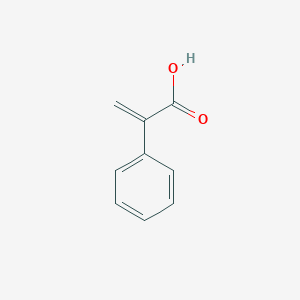

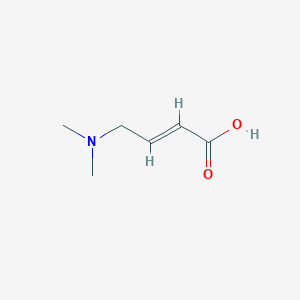

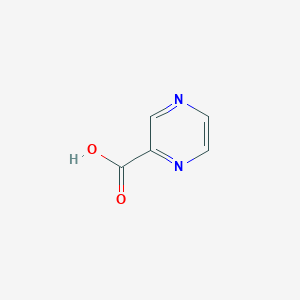

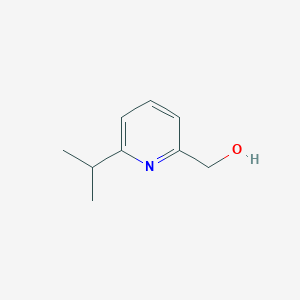

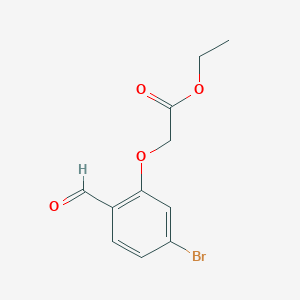

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。